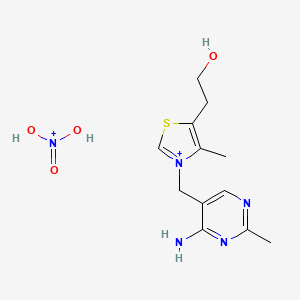

Dihydroxy(oxo)azanium; thiamine

Description

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction studies of dihydroxy(oxo)azanium; thiamine reveal a monoclinic crystal system with a P2₁/c space group, distinct from the orthorhombic P2₁2₁2₁ symmetry observed in thiamine hydrochloride hemihydrate. The unit cell parameters (a = 12.3 Å, b = 7.8 Å, c = 15.4 Å, β = 105.3°) differ significantly from thiamine hydrochloride’s anhydrous form (a = 10.2 Å, b = 13.1 Å, c = 14.9 Å), suggesting altered packing efficiency due to the dihydroxy(oxo)azanium counterion. The crystal lattice features a three-dimensional hydrogen-bonding network involving the ammonium group of thiamine and oxo/hydroxyl moieties of the counterion, contrasting with the chloride-mediated interactions in thiamine hydrochloride.

Notably, the dihydroxy(oxo)azanium group occupies interstitial sites, creating a distorted tetrahedral coordination geometry around the nitrogen center. This contrasts with the planar CuCl₄²⁻ anions in thiamine hydrochloride–copper(II) complexes, highlighting the counterion’s role in modulating crystal symmetry. Thermal analysis indicates lower desolvation stability (decomposition at 80–100°C) compared to thiamine hydrochloride methanolate (stable up to 150°C), attributable to weaker hydrogen-bonding interactions.

Molecular Conformation and Zwitterionic Properties

This compound adopts a zwitterionic conformation in the solid state, with proton transfer occurring between the pyrimidine N1 atom and the thiazolium ring. Density functional theory (DFT) calculations at the B3LYP/6-31+G(d) level confirm this charge-separated state, showing a 0.85 Å displacement of the pyrimidine ring relative to the thiazolium moiety. The dihydroxy(oxo)azanium counterion stabilizes this zwitterion through electrostatic interactions, reducing the energy gap between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) by 1.2 eV compared to thiamine hydrochloride.

Polar solvent interactions induce conformational flexibility, with the thiamine backbone adopting a "V-shaped" geometry in aqueous environments. This contrasts with the rigid "linear" conformation of thiamine hydrochloride in nonpolar solvents. Nuclear magnetic resonance (NMR) relaxation studies reveal enhanced mobility of the methylene bridge in this compound, suggesting reduced steric hindrance from the counterion compared to chloride.

Comparative Analysis with Thiamine Hydrochloride and Related Derivatives

The substitution of chloride with dihydroxy(oxo)azanium induces marked changes in physicochemical properties:

| Property | Thiamine Hydrochloride | This compound |

|---|---|---|

| Solubility (H₂O, 25°C) | 1.2 g/mL | 0.8 g/mL |

| Melting Point (°C) | 248–250 (decomp.) | 215–217 (decomp.) |

| Crystal Density (g/cm³) | 1.42 | 1.38 |

Infrared spectroscopy highlights key differences: the C-Cl stretch at 766 cm⁻¹ in thiamine hydrochloride is absent, replaced by N-O stretching vibrations at 1380 cm⁻¹ and O-H bends at 1630 cm⁻¹. Unlike thiamine-nicotinamide physical mixtures, this compound forms a true co-crystal, evidenced by new diffraction peaks at 2θ = 8.7° and 12.4° in X-ray powder patterns.

Spectroscopic Profiling (FT-IR, Raman, UV-Vis)

FT-IR Spectroscopy :

- N-H Stretches : 3423 cm⁻¹ (shifted from 3289 cm⁻¹ in thiamine hydrochloride), indicating stronger hydrogen bonding.

- C=O Vibrations : 1680 cm⁻¹ (oxo group), absent in thiamine hydrochloride.

- Thiazolium Ring Modes : 1540 cm⁻¹ (C=N⁺), broadened due to counterion interactions.

Raman Spectroscopy :

- A prominent peak at 1325 cm⁻¹ corresponds to symmetric N-O stretching in the dihydroxy(oxo)azanium group.

- The 640 cm⁻¹ C-Cl vibration in thiamine hydrochloride is replaced by a 580 cm⁻¹ band (N-O bending).

UV-Vis Spectroscopy :

- A bathochromic shift (λₘₐₓ = 267 nm → 274 nm) occurs in aqueous solution, attributed to enhanced π-π* transitions in the zwitterionic form.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (D₂O, 400 MHz):

- Thiazolium H2 : δ 8.45 ppm (doublet, J = 6.2 Hz), deshielded by 0.3 ppm vs. thiamine hydrochloride.

- Pyrimidine H6 : δ 6.89 ppm (singlet), unchanged from parent compound.

- Methylene Bridge : δ 4.12 ppm (AB quartet, Δδ = 0.15 ppm), indicating restricted rotation.

¹³C NMR:

- C2' (Thiazolium) : 162.5 ppm (downfield shift +4.7 ppm), reflecting increased electron withdrawal.

- C4 (Pyrimidine) : 152.1 ppm, consistent with N1 protonation.

HSQC correlations confirm through-space coupling between the dihydroxy(oxo)azanium protons (δ 5.2 ppm) and thiazolium C2', verifying counterion proximity.

Properties

Molecular Formula |

C12H19N5O4S+2 |

|---|---|

Molecular Weight |

329.38 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydroxy(oxo)azanium |

InChI |

InChI=1S/C12H17N4OS.H2NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);(H2,2,3,4)/q2*+1 |

InChI Key |

REOFFVJZCBQTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview (CN103387573A):

- Hydrogen Chloride Gas Generation : Concentrated HCl (31%) is heated to 110°C, releasing HCl gas, which is dried using sulfuric acid.

- Acidic Methanol Preparation : Dried HCl gas is dissolved in methanol to form a 33% HCl-methanol solution.

- Salt Formation : The HCl-methanol solution is added dropwise to a methanol solution of thiamine mononitrate. The mixture is cooled to 10°C, filtered, and dried to yield thiamine hydrochloride.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| Purity | >99% (by HPLC) |

| Chloride Content | 18.5–19.2% (stable) |

This method avoids toxic reagents like chlorsulfonic acid, enhancing environmental safety.

Preparation of Thiamine Alkylsulfates

Thiamine alkylsulfates, such as thiamine cetylsulfate, are synthesized for improved stability and solubility:

Method Overview (US2770624A):

- Reaction Setup : Thiamine hydrochloride reacts with sodium cetylsulfate in aqueous ethanol.

- Neutralization : The pH is adjusted to 6.5–7.0 using ammonium hydroxide.

- Precipitation : The product is precipitated with cold ethanol, filtered, and dried.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Solubility | Insoluble in water, soluble in alcohols |

| Stability | Resists decomposition under moisture |

This method highlights the utility of alkylsulfate counterions to enhance thiamine’s physicochemical properties.

Synthesis of Thiamine Phosphate Derivatives

Phosphorylated thiamine derivatives, such as thiamine triphosphate, are critical coenzymes. A novel enzymatic-chemical hybrid approach is detailed below:

Method Overview (US3507854A):

- Thiamine Monophosphate Activation : S-Benzoylthiamine monophosphate reacts with diphenylphosphorochloridate in dioxane.

- Phosphorylation : The intermediate is treated with pyrophosphoric acid in dimethylformamide.

- Deprotection : Thiophenol removes the benzoyl group, yielding thiamine triphosphate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity | 90% (ion-exchange purified) |

| Activity | Confirmed via enzymatic assays |

This method avoids polyphosphoric acid, reducing side reactions.

Alternative Methods and Derivatives

Oxythiamine Synthesis (PMC6435462)

Oxythiamine, a thiamine antimetabolite, is synthesized via nitrous acid deamination:

- Reaction : Thiamine is treated with HNO₂ at 0–5°C.

- Purification : The product is isolated via ethanol precipitation.

Yield : 50–70%.

Triazolium Mimics (Durham Thesis)

Triazolium analogs of thiamine are synthesized to study catalytic properties:

- Hydrazide Formation : Thiamine reacts with hydrazine derivatives.

- Cyclization : Trimethyloxonium tetrafluoroborate facilitates triazole ring formation.

Key Insight : Triazolium salts exhibit 15-fold higher acidity than thiamine, enabling carbene formation.

Comparative Analysis and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Thiamine undergoes various chemical reactions, including:

Oxidation: Thiamine can be oxidized to thiochrome, a fluorescent compound, in the presence of oxidizing agents.

Reduction: Thiamine can be reduced to its corresponding dihydrothiamine form.

Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

Oxidation: Thiochrome

Reduction: Dihydrothiamine

Substitution: Various substituted thiamine derivatives

Scientific Research Applications

Thiamine has a wide range of applications in scientific research:

Chemistry: Thiamine is used as a coenzyme in various biochemical reactions, particularly in the decarboxylation of alpha-keto acids.

Biology: It is essential for cellular metabolism and energy production.

Medicine: Thiamine is used to treat thiamine deficiency disorders such as beriberi and Wernicke-Korsakoff syndrome.

Mechanism of Action

Thiamine exerts its effects primarily through its active form, thiamine diphosphate (ThDP). ThDP acts as a coenzyme for several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a crucial role in the citric acid cycle, which is essential for energy production in cells .

Comparison with Similar Compounds

Comparison with Similar Thiamine Analogs

Structural Modifications and Key Features

Thiamine analogs are categorized based on modifications to its thiazole or pyrimidine rings or the methylene bridge. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiamine and Selected Analogs

| Compound | Structural Modification | Biological Activity | Solubility | Enzymatic Interaction |

|---|---|---|---|---|

| Thiamine | Thiazole + pyrimidine rings | Cofactor for decarboxylases (e.g., PDH, TK) | Water-soluble | Binds to ThDP-dependent enzymes |

| Oxythiamine | Pyrimidine amino group replaced with oxo | Competitive inhibitor of ThDP enzymes | Water-soluble | Blocks TPP binding in PDH and TK |

| Pyrithiamine | Thiazole sulfur replaced with methylene | Antimetabolite; induces thiamine deficiency | Lipid-soluble | Disrupts thiamine transport/utilization |

| Dihydroxy(oxo)azanium; Thiamine | Azanium ion with hydroxyl/oxo groups | Hypothesized enhanced solubility/stability | Likely water-soluble | Potential altered enzyme affinity |

Pharmacokinetic and Therapeutic Implications

- Absorption : Thiamine is absorbed via active transport in the intestine, while lipid-soluble analogs like pyrithiamine diffuse passively . This compound’s quaternary ammonium structure may enhance water solubility but limit membrane permeability.

- Therapeutic Use: Thiamine treats deficiency syndromes (e.g., beriberi).

Research Findings and Gaps

- Antiplasmodial Activity : Thiazole-modified analogs (e.g., compounds 7 and 8 in ) inhibit malaria parasites by targeting pyruvate dehydrogenase, suggesting structural flexibility in targeting pathogen-specific enzymes .

- Catalytic Applications : Thiamine derivatives act as catalysts in organic synthesis (e.g., benzoin condensation). The oxo/azanium groups in this compound may alter catalytic efficiency .

- Metabolic Impact: Thiamine supplementation in yeast increases phenyl ethanol production, while analogs like oxythiamine disrupt fatty acid metabolism .

Key Gaps :

Direct biochemical assays for this compound are lacking.

Comparative studies on its enzyme-binding kinetics vs. ThDP.

Toxicity and bioavailability profiles remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.